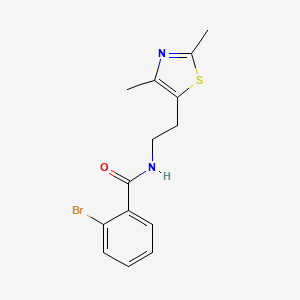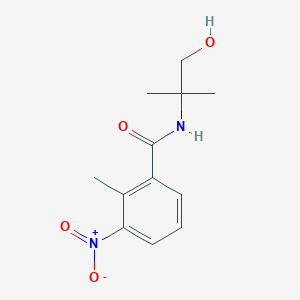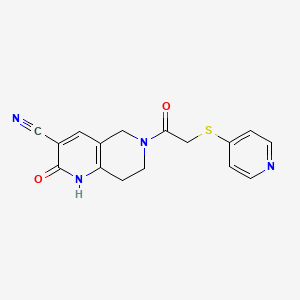
N-(3-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide” is a compound with a molecular weight of 432.5 and a molecular formula of C23 H20 N4 O3 S . It has a logP value of 5.2442, a logD value of 5.2442, and a logSw value of -5.0452 . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, which is a key component of the compound, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride .Molecular Structure Analysis
The compound contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazoles include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 432.5 and a molecular formula of C23 H20 N4 O3 S . It has a logP value of 5.2442, a logD value of 5.2442, and a logSw value of -5.0452 . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Computational and Pharmacological Potential
The research highlights the computational and pharmacological evaluation of novel derivatives, including those related to the structure of interest, focusing on their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have been investigated for their binding affinity against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), demonstrating varied levels of inhibitory effects across these assays, underscoring their potential in medical research and therapeutic applications (M. Faheem, 2018).
Antimicrobial and Antitumor Activity
Another study focused on the design and synthesis of new derivatives, aiming to discover cytotoxic and antimicrobial agents with improved antitumor activity. These compounds, starting from 3-methoxyphenol, were evaluated against various bacteria and fungi, showing a higher potential against gram-negative bacteria. Additionally, they were screened for antiproliferative activity against human tumor cell lines, identifying compounds with significant inhibitory activity, highlighting the versatility of such structures in developing chemotherapeutic agents (B. Kaya et al., 2017).
Anticonvulsant Evaluation
A study on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide showcased their synthesis and anticonvulsant evaluation. These compounds were tested for their efficacy against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice. The findings suggest that certain derivatives possess significant anticonvulsant activity, offering insights into the development of new therapeutic agents for epilepsy (R. Nath et al., 2021).
Anticancer Properties
The synthesis and evaluation of new derivatives as potential chemotherapeutic agents were also explored, with a focus on their anticancer properties. These studies have shown that such compounds can exhibit high cytotoxicity against various cancer cell lines, indicating their potential in cancer treatment. The research into these compounds' biological activities underscores their promise in developing new therapies for cancer (A. Vinayak et al., 2014).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, 1,3,4-oxadiazole derivatives have been shown to have various mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Future Directions
1,3,4-oxadiazole derivatives have shown promising results in the field of anticancer drugs . Future research could focus on the development of novel 1,3,4-oxadiazole-based drugs, structural modifications to ensure high cytotoxicity towards malignant cells, and further exploration of their mechanisms of action .
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-31-19-11-7-10-18(14-19)26-23(30)16-29-15-21(20-12-5-6-13-22(20)29)25-28-27-24(32-25)17-8-3-2-4-9-17/h2-15H,16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGOMLIPUXXNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-butoxybenzamide](/img/structure/B2705663.png)
![N-[1-(1-Methyltetrazol-5-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2705664.png)
![N-cyclopentyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2705666.png)




![2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine](/img/structure/B2705674.png)

![2-Prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2705677.png)
![1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea](/img/structure/B2705678.png)

![(2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2705681.png)